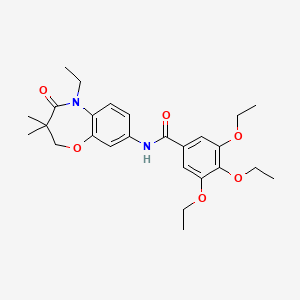

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

説明

3,4,5-Triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzamide derivative featuring a 1,5-benzoxazepin core substituted with ethyl, dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The benzamide moiety is further modified with triethoxy substituents on the phenyl ring.

特性

IUPAC Name |

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O6/c1-7-28-19-12-11-18(15-20(19)34-16-26(5,6)25(28)30)27-24(29)17-13-21(31-8-2)23(33-10-4)22(14-17)32-9-3/h11-15H,7-10,16H2,1-6H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIKPWYKJCREHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Formation of the Benzamide Core: This step involves the reaction of 3,4,5-triethoxybenzoic acid with an appropriate amine to form the benzamide core.

Cyclization to Form the Oxazepine Ring: The benzamide derivative undergoes cyclization with an appropriate reagent to form the oxazepine ring.

Introduction of the Ethyl and Dimethyl Groups:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反応の分析

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the ethoxy groups, using nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry: It may be used in the development of new industrial chemicals, particularly those requiring specific functional groups for reactivity.

作用機序

The mechanism by which 3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

*Note: Molecular formula and weight for the target compound are inferred from analogs and substituent trends.

Structural and Functional Implications

Substituent Effects on Lipophilicity: The triethoxy groups in the target compound contribute to higher lipophilicity compared to the dimethoxy analog . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Backbone Modifications :

- The isoindole-dione in adds a planar, aromatic system that could facilitate π-π stacking with biological targets, a feature absent in the benzamide-based compounds.

- The sulfonamide linkage in replaces the amide bond, altering hydrogen-bonding capacity and conformational flexibility.

Steric and Electronic Profiles :

- The triethoxy substituents create significant steric bulk, which might hinder binding to shallow protein pockets but improve selectivity for deeper hydrophobic cavities.

- The dimethyl groups on the benzoxazepin core (common across all analogs) likely stabilize the lactam ring conformation, critical for maintaining structural integrity during interactions .

生物活性

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a benzamide moiety linked to a benzoxazepine derivative, which is critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzoxazepine compounds exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells.

Table 1: Summary of Antitumor Studies on Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzoxazepine A | Breast Cancer | 15.0 | Apoptosis induction |

| Benzoxazepine B | Lung Cancer | 10.5 | G2/M phase arrest |

| Benzoxazepine C | Prostate Cancer | 8.0 | DNA interstrand cross-linking |

Neuroprotective Effects

In addition to antitumor activity, some studies suggest that benzoxazepine derivatives may exhibit neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress.

Table 2: Neuroprotective Studies on Related Compounds

| Compound Name | Model Used | Outcome |

|---|---|---|

| Benzoxazepine A | Mouse Model | Reduced neuroinflammation |

| Benzoxazepine B | In vitro neuronal cells | Increased cell viability |

The mechanisms by which 3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exerts its biological effects are multifaceted:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.

- DNA Damage : Induction of DNA strand breaks and cross-linking.

- Neurotransmitter Modulation : Alteration in the levels of key neurotransmitters such as dopamine and serotonin.

Case Study 1: Antitumor Efficacy in Xenograft Models

A study conducted on xenograft models demonstrated that administration of the compound led to significant tumor regression in mice bearing human breast carcinoma. The treatment resulted in a marked decrease in tumor volume compared to control groups.

Case Study 2: Neuroprotective Effects in Animal Models

In a separate study focusing on neurodegenerative diseases, the compound was shown to improve cognitive function in animal models of Alzheimer’s disease. Behavioral tests indicated enhanced memory retention and reduced markers of neuroinflammation.

Q & A

Q. Key Considerations :

- Temperature control (<60°C) prevents ring-opening side reactions .

- Anhydrous conditions are critical during amide coupling to avoid hydrolysis .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:

- Reagent Optimization : Use coupling agents like HATU for efficient amide bond formation (yield increases from 60% to 85%) .

- Solvent Screening : Replace THF with DCM in cyclization steps to reduce byproduct formation .

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., alkylation) to enhance reproducibility and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。